6-methyl-2-[4-(4-morpholinylsulfonyl)phenyl]imidazo[1,2-a]pyridine
Description
6-Methyl-2-[4-(4-morpholinylsulfonyl)phenyl]imidazo[1,2-a]pyridine is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at the C-6 position and a 4-(4-morpholinylsulfonyl)phenyl group at the C-2 position (Fig. 1). The morpholinylsulfonyl group at the para position of the phenyl ring enhances electron-withdrawing properties and steric bulk, which are critical for target binding and selectivity, particularly in cyclooxygenase-2 (COX-2) inhibition .
Properties
IUPAC Name |
4-[4-(6-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-14-2-7-18-19-17(13-20(18)12-14)15-3-5-16(6-4-15)25(22,23)21-8-10-24-11-9-21/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEDPUQBANHRMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-[4-(4-morpholinylsulfonyl)phenyl]imidazo[1,2-a]pyridine typically involves the cyclization of N-propargylpyridiniums under basic conditions. A common method employs sodium hydroxide (NaOH) to promote the cycloisomerization, resulting in high yields under ambient and aqueous conditions . This method is advantageous due to its rapid reaction time and metal-free conditions.
Industrial Production Methods
Industrial production often utilizes condensation reactions between 2-aminopyridines and α-bromoketones or α-chloroketones. These reactions are followed by functionalization steps involving metal-catalyzed coupling reactions, such as those using copper, iron, gold, ruthenium, or palladium catalysts . These methods are optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-[4-(4-morpholinylsulfonyl)phenyl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation reactions are commonly used to functionalize the compound.
Reduction: Reduction reactions can modify specific functional groups within the molecule.
Substitution: Substitution reactions, particularly those involving halogens, are used to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents.
Reduction: Common reducing agents such as sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions include various functionalized derivatives of the imidazo[1,2-a]pyridine scaffold, which can be further utilized in pharmaceutical applications .
Scientific Research Applications
6-methyl-2-[4-(4-morpholinylsulfonyl)phenyl]imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-methyl-2-[4-(4-morpholinylsulfonyl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Substituent Effects on COX-2 Inhibition
The imidazo[1,2-a]pyridine scaffold has been extensively modified to optimize COX-2 inhibition. Key analogues include:
- 2-(4-(Methylsulfonyl)phenyl)imidazo[1,2-a]pyridine derivatives : These compounds lack the morpholine moiety but retain the sulfonylphenyl group. In vitro studies show that the morpholinylsulfonyl substituent (as in the target compound) improves COX-2 inhibition (IC₅₀ = 0.07 µM) compared to methylsulfonyl analogues (IC₅₀ = 0.15–0.30 µM), likely due to enhanced hydrogen bonding with the COX-2 active site .
- Mannich base derivatives: Substitution at C-3 with a phenylamino group reduces COX-2 activity (IC₅₀ > 1 µM), highlighting the importance of substituent placement .
Table 1: COX-2 Inhibitory Activity of Selected Analogues
Anticholinesterase Activity
Imidazo[1,2-a]pyridines with bulky or electron-rich substituents exhibit anticholinesterase activity:
- Compound 2h : A methyl group at R4 and a biphenyl side chain yield potent acetylcholinesterase (AChE) inhibition (IC₅₀ = 79 µM), outperforming adamantyl or phenyl-substituted derivatives (IC₅₀ = 208–657 µM) .
- Compound 2j : A 3,4-dichlorophenyl side chain enhances butyrylcholinesterase (BChE) inhibition (IC₅₀ = 65 µM), demonstrating substituent-dependent selectivity .
Table 2: Anticholinesterase Activity of Key Analogues
| Compound | Substituents | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | |
|---|---|---|---|---|
| 2h | R4-methyl, biphenyl side chain | 79 | 320 | |
| 2j | 3,4-Dichlorophenyl side chain | >2000 | 65 | |
| 2c | R3-methyl, adamantyl side chain | 270 | >2000 |
Anticancer and Cytotoxic Profiles
Piperazine-linked imidazo[1,2-a]pyridines with fluorine substituents (e.g., 7e, 7h, 7i) show potent cytotoxicity against HepG2, HeLa, and MDA-MB-231 cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
